molecular formula C9H6FNO3 B15331698 7-Fluoro-2-oxoindoline-6-carboxylic acid

7-Fluoro-2-oxoindoline-6-carboxylic acid

Cat. No.: B15331698
M. Wt: 195.15 g/mol
InChI Key: JYJFEKNWCZMTHW-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxoindoline-6-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7-position, an oxo group at the 2-position, and a carboxylic acid group at the 6-position of the indole ring. Its unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-oxoindoline-6-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with commercially available indole or its derivatives.

  • Oxidation: The formation of the oxo group at the 2-position can be accomplished through oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-oxoindoline-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the oxo group to a hydroxyl group.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines, alcohols, or halides under suitable conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

7-Fluoro-2-oxoindoline-6-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 7-Fluoro-2-oxoindoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

7-Fluoro-2-oxoindoline-6-carboxylic acid is compared with other similar compounds, such as:

  • Indole-6-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

  • 7-Fluoroindole-2-carboxylic acid: Different position of the carboxylic acid group, leading to distinct reactivity and applications.

  • 2-oxoindoline derivatives: Variations in the substituents and functional groups, affecting their properties and uses.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-7-5(9(13)14)2-1-4-3-6(12)11-8(4)7/h1-2H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJFEKNWCZMTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)C(=O)O)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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